molecular formula C18H16ClN5O3S B301290 ethyl 4-[({[1-(3-chlorophenyl)-1H-tetrazol-5-yl]sulfanyl}acetyl)amino]benzoate

ethyl 4-[({[1-(3-chlorophenyl)-1H-tetrazol-5-yl]sulfanyl}acetyl)amino]benzoate

Cat. No. B301290
M. Wt: 417.9 g/mol
InChI Key: KVXPAVMNDPGUKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-[({[1-(3-chlorophenyl)-1H-tetrazol-5-yl]sulfanyl}acetyl)amino]benzoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research.

Mechanism of Action

The mechanism of action of ethyl 4-[({[1-(3-chlorophenyl)-1H-tetrazol-5-yl]sulfanyl}acetyl)amino]benzoate is not fully understood. However, it has been suggested that it may work by inhibiting the activity of enzymes involved in various biological processes.
Biochemical and Physiological Effects:
Ethyl 4-[({[1-(3-chlorophenyl)-1H-tetrazol-5-yl]sulfanyl}acetyl)amino]benzoate has been shown to have various biochemical and physiological effects. It has been found to exhibit antioxidant activity, which may help to protect cells from oxidative damage. It has also been shown to have anti-inflammatory properties, which may help to reduce inflammation in the body.

Advantages and Limitations for Lab Experiments

One of the advantages of using ethyl 4-[({[1-(3-chlorophenyl)-1H-tetrazol-5-yl]sulfanyl}acetyl)amino]benzoate in lab experiments is its potential for use in the development of new drugs. It has been shown to have various pharmacological properties, which may make it a useful starting point for the synthesis of new drugs. However, one of the limitations of using this compound in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to design experiments to investigate its effects.

Future Directions

There are several future directions for research on ethyl 4-[({[1-(3-chlorophenyl)-1H-tetrazol-5-yl]sulfanyl}acetyl)amino]benzoate. One possible direction is the investigation of its potential use in the treatment of neurological disorders such as Alzheimer's disease. Another possible direction is the development of new drugs based on the pharmacological properties of this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound.

Synthesis Methods

The synthesis of ethyl 4-[({[1-(3-chlorophenyl)-1H-tetrazol-5-yl]sulfanyl}acetyl)amino]benzoate involves the reaction of 4-aminobenzoic acid ethyl ester with 1-(3-chlorophenyl)-1H-tetrazol-5-thiol, followed by the addition of acetic anhydride. The final product is obtained through purification using column chromatography.

Scientific Research Applications

Ethyl 4-[({[1-(3-chlorophenyl)-1H-tetrazol-5-yl]sulfanyl}acetyl)amino]benzoate has been used in various research studies due to its potential applications in the field of medicine. It has been investigated for its antimicrobial, anti-inflammatory, and anticancer properties. It has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease.

properties

Product Name

ethyl 4-[({[1-(3-chlorophenyl)-1H-tetrazol-5-yl]sulfanyl}acetyl)amino]benzoate

Molecular Formula

C18H16ClN5O3S

Molecular Weight

417.9 g/mol

IUPAC Name

ethyl 4-[[2-[1-(3-chlorophenyl)tetrazol-5-yl]sulfanylacetyl]amino]benzoate

InChI

InChI=1S/C18H16ClN5O3S/c1-2-27-17(26)12-6-8-14(9-7-12)20-16(25)11-28-18-21-22-23-24(18)15-5-3-4-13(19)10-15/h3-10H,2,11H2,1H3,(H,20,25)

InChI Key

KVXPAVMNDPGUKU-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=NN2C3=CC(=CC=C3)Cl

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=NN2C3=CC(=CC=C3)Cl

Origin of Product

United States

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